(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
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Description
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H23ClN2O5 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : These macrocycles have been employed in host-guest chemistry to encapsulate bipyridine guests. Fluorescence spectrometric titrations confirm the formation of interaction complexes, with moderate association constants ranging from 1.5 × 10^3 to 1.3 × 10^6 L mol^−1. The stability of these supramolecular complexes depends on both guest structures and substituents on the host .
- Application : A unified total synthesis strategy involving aza-Michael addition, Bischler–Napieralski reaction, and N-arylation has been applied to synthesize benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids. This methodology allows access to alkaloids like coptisines and dibenzopyrrocolines .
- Application : An unprecedented synthesis of 4a,5,6,7,8,8a-hexahydro-4H-benzo[1,3]oxazine derivatives involves remote functionalization of alcohols using the Selectfluor TM reagent F–TEDA–BF4. X-ray crystallographic data for the oxazinium tetrafluoroborate derived from (–)-menthol and acetonitrile has been presented .
Host-Guest Chemistry with Benzo[6]urils
Total Synthesis of Benzo[d][1,3]dioxole-Type Benzylisoquinoline Alkaloids
Remote Functionalization of (–)-Menthol
properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5/c1-25-4-6-26(7-5-25)11-18-19(27)3-2-17-21(28)20(31-23(17)18)10-14-8-16(24)9-15-12-29-13-30-22(14)15/h2-3,8-10,27H,4-7,11-13H2,1H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJCYMABEODEGR-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one |
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